molecular formula C6H2N2O2S B14315990 2,1,3-Benzothiadiazole-4,5-dione CAS No. 112215-78-8

2,1,3-Benzothiadiazole-4,5-dione

Cat. No.: B14315990
CAS No.: 112215-78-8
M. Wt: 166.16 g/mol
InChI Key: RZHGVNXIUZHUAT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4,5-dione is a useful research compound. Its molecular formula is C6H2N2O2S and its molecular weight is 166.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112215-78-8

Molecular Formula

C6H2N2O2S

Molecular Weight

166.16 g/mol

IUPAC Name

2,1,3-benzothiadiazole-4,5-dione

InChI

InChI=1S/C6H2N2O2S/c9-4-2-1-3-5(6(4)10)8-11-7-3/h1-2H

InChI Key

RZHGVNXIUZHUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C2=NSN=C21

Origin of Product

United States

Advanced Synthetic Methodologies for 2,1,3 Benzothiadiazole 4,5 Dione and Its Derivatives

Direct Synthetic Routes to 2,1,3-Benzothiadiazole-4,5-dione

The direct synthesis of this compound is not widely reported in the literature, suggesting that its preparation is a non-trivial synthetic challenge. However, by drawing parallels with the synthesis of other heterocyclic ortho-quinones, plausible pathways can be proposed.

Formation via Oxidative Degradation Pathways

A common strategy for the formation of ortho-quinones is the oxidation of corresponding catechols (1,2-dihydroxyarenes) or aminophenols. mdpi.comnih.gov Therefore, a logical synthetic precursor to this compound would be 4,5-dihydroxy-2,1,3-benzothiadiazole. The oxidation of this catechol derivative could potentially be achieved using a variety of oxidizing agents.

One of the most effective reagents for the selective oxidation of phenols to quinones is dipotassium (B57713) nitrosodisulfonate, commonly known as Frémy's salt. orgsyn.orgsciencemadness.org This stable free radical is known to oxidize phenols to p-quinones in the absence of a para-substituent. nih.govcaltech.edu For the synthesis of an ortho-quinone from a catechol, other oxidizing agents are typically employed.

PrecursorProposed ReagentProductNotes
4,5-Dihydroxy-2,1,3-benzothiadiazoleo-Chloranil or other high-potential quinonesThis compoundOxidation of the catechol to the corresponding o-quinone.
4-Amino-5-hydroxy-2,1,3-benzothiadiazoleFrémy's saltThis compoundOxidation of the aminophenol to the corresponding o-quinone imine, followed by hydrolysis.
4,5-Diamino-2,1,3-benzothiadiazoleFerric chloride or other mild oxidizing agentsThis compoundOxidation of the diamine to the corresponding o-quinone diimine, followed by hydrolysis.

This table presents proposed synthetic pathways based on analogous reactions in other chemical systems, as direct synthesis of this compound is not well-documented.

Specialized Synthetic Approaches to the Dione (B5365651) Core

Given the electron-deficient nature of the 2,1,3-benzothiadiazole (B189464) ring system, direct oxidation of the benzene (B151609) moiety is challenging. A more plausible approach involves the construction of the dione functionality from a pre-functionalized precursor. For instance, the synthesis of benzo mdpi.comdiva-portal.orgimidazo[1,2-alpha]pyridin-8,9-diones, a class of heterocyclic ortho-quinones, has been reported, highlighting that such structures can be accessed. nih.gov

Another specialized approach could involve a Diels-Alder reaction. The reaction of a suitably substituted thiadiazole with a dienophile could, in principle, construct the six-membered ring with the desired oxygenation pattern. However, the reactivity of the 2,1,3-thiadiazole ring in such cycloadditions is a significant consideration.

Functionalization Strategies on the 2,1,3-Benzothiadiazole Skeleton Preceding Dione Formation

A more practical and versatile approach to substituted 2,1,3-benzothiadiazole-4,5-diones involves the functionalization of the stable 2,1,3-benzothiadiazole (BTD) core, followed by the subsequent conversion to the dione. This strategy allows for the introduction of a wide range of substituents at specific positions on the benzene ring.

Regioselective Halogenation and Subsequent Coupling Reactions

The halogenation of 2,1,3-benzothiadiazole is a well-established method for introducing functional handles onto the aromatic ring. Bromination of BTD is particularly common and serves as a gateway to a variety of derivatives through cross-coupling reactions.

The bromination of BTD with bromine in hydrobromic acid typically leads to the successive substitution at the 4- and 7-positions. utm.my An alternative method utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid and chloroform (B151607) to achieve the same transformation. utm.my

SubstrateReagents and ConditionsProductYieldReference
2,1,3-BenzothiadiazoleBr₂ in 47% HBr, 126-130°C4,7-Dibromo-2,1,3-benzothiadiazole (B82695)Not specified utm.my
2,1,3-BenzothiadiazoleNBS, conc. H₂SO₄, CHCl₃, rt4,7-Dibromo-2,1,3-benzothiadiazoleNot specified utm.my

The resulting 4,7-dihalo-2,1,3-benzothiadiazoles are versatile building blocks for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and other organic moieties. wikipedia.orgnih.gov

Ortho-Directed Metalation and Electrophilic Quenching for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In this approach, a directing metalation group (DMG) chelates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. uwindsor.ca For the 2,1,3-benzothiadiazole system, installing a DMG at the 4-position would, in principle, allow for functionalization at the 5-position.

However, studies on the ortho-directed metalation of BTD derivatives have shown this to be a challenging transformation. diva-portal.org Attempts to use various sulfonyl-based DMGs at the 4-position have resulted in low yields of the desired 5-substituted product, with decomposition of the starting material often being a competing process. diva-portal.org Despite these challenges, the principle of DoM remains a viable, albeit unoptimized, strategy for accessing 4,5-disubstituted BTDs.

C–H Borylation and Cross-Coupling Methods for Substituent Introduction

A more recent and highly effective method for the functionalization of the BTD core is iridium-catalyzed C–H borylation. nih.govacs.orgnih.gov This methodology allows for the direct and regioselective installation of a boryl group, which can then be further functionalized through a variety of cross-coupling reactions.

Significantly, the Ir-catalyzed C–H borylation of unsubstituted 2,1,3-benzothiadiazole has been shown to proceed with a strong preference for the 5-position. nih.govacs.org This provides a direct route to 5-functionalized BTDs, which are otherwise difficult to access. The reaction can also be controlled to produce 4,6-diborylated products. nih.gov

SubstrateReagents and ConditionsProduct(s) and RatioTotal YieldReference
2,1,3-Benzothiadiazole[Ir(OMe)COD]₂, B₂(pin)₂5-Boryl-BTD (64%), 4-Boryl-BTD (6%), 4,6-Diboryl-BTD (8%), 4,7-Diboryl-BTD (8%)86% nih.govacs.org

The resulting borylated BTDs are versatile intermediates that can undergo Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl halides, as well as other transformations such as halogenation and formylation. nih.govacs.org This C-H activation strategy represents a significant advancement in the synthesis of unsymmetrically substituted BTD derivatives, which could serve as precursors to novel 2,1,3-benzothiadiazole-4,5-diones.

Derivatization of this compound at the Carbonyl Positions

The reactivity of the 4- and 5-carbonyl groups in this compound is central to its utility as a synthetic intermediate. These positions are susceptible to nucleophilic attack, providing a gateway to a diverse array of fused heterocyclic structures.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The reaction of 1,2-dicarbonyl compounds with binucleophilic nitrogen reagents is a classical and powerful method for the construction of nitrogen-containing heterocycles. In the case of this compound, this reactivity allows for the synthesis of novel fused systems with potential applications in materials science and medicinal chemistry.

A prime example of this is the condensation with ortho-diamines, such as o-phenylenediamine (B120857). This reaction is expected to proceed via initial nucleophilic attack of one amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the corresponding quinoxaline (B1680401) derivative. Specifically, the reaction of this compound with o-phenylenediamine would lead to the formation of wikipedia.orgacs.orgaakash.ac.inthiadiazolo[3,4-b]quinoxaline. This transformation provides a direct route to extend the π-conjugated system of the benzothiadiazole core. While the direct synthesis from the dione is a logical pathway, related syntheses often start from the corresponding diamine, benzo[c] wikipedia.orgacs.orgaakash.ac.inthiadiazole-4,5-diamine, which is the reduced form of the dione. For instance, a one-pot protocol has been developed for the synthesis of substituted phenyl- wikipedia.orgacs.orgaakash.ac.inthiadiazolo[3,4-f]quinoxaline derivatives from styrenes and benzo[c] wikipedia.orgacs.orgaakash.ac.inthiadiazole-4,5-diamine. wikipedia.org This highlights the utility of the core structure in forming extended aromatic systems.

The general reaction scheme involves the condensation of the dione with a substituted o-phenylenediamine, typically in a suitable solvent such as ethanol (B145695) or acetic acid, often with heating to drive the dehydration.

Table 1: Condensation of this compound with Aromatic Diamines

Reactant 1Reactant 2Product
This compoundo-Phenylenediamine wikipedia.orgacs.orgaakash.ac.inThiadiazolo[3,4-b]quinoxaline
This compound4,5-Dimethyl-1,2-phenylenediamine6,7-Dimethyl wikipedia.orgacs.orgaakash.ac.inthiadiazolo[3,4-b]quinoxaline

Similarly, condensation with hydrazine (B178648) and its derivatives offers a pathway to pyridazine-annulated systems. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield wikipedia.orgacs.orgaakash.ac.inthiadiazolo[3,4-d]pyridazine. This reaction provides a foundation for creating novel heterocyclic scaffolds.

Table 2: Condensation of this compound with Hydrazines

Reactant 1Reactant 2Product
This compoundHydrazine Hydrate wikipedia.orgacs.orgaakash.ac.inThiadiazolo[3,4-d]pyridazine
This compoundPhenylhydrazine1-Phenyl- wikipedia.orgacs.orgaakash.ac.inthiadiazolo[3,4-d]pyridazine

Modifications via Acetoxime Formation and Fragmentation

The derivatization of carbonyl groups into oximes is a fundamental transformation in organic chemistry, opening up possibilities for further reactions such as the Beckmann rearrangement and fragmentation. For this compound, the formation of a monoxime or dioxime derivative could pave the way for novel molecular architectures through fragmentation pathways.

The reaction of the dione with hydroxylamine (B1172632) would yield the corresponding this compound monoxime or dioxime. The subsequent treatment of the oxime, particularly an acetoxime formed by reaction with a reagent like acetic anhydride, under conditions that promote the Beckmann fragmentation could lead to ring-opened products. The Beckmann fragmentation is a competing reaction to the Beckmann rearrangement and is favored when the group alpha to the oxime can stabilize a positive charge. wikipedia.orgaakash.ac.inyoutube.com

In the case of the monoxime of this compound, the fragmentation of its acetate (B1210297) or tosylate derivative would be expected to cleave the C4-C5 bond. This would lead to the formation of a nitrile and a carbocation intermediate. The exact products would depend on the reaction conditions and the workup procedure. This hypothetical fragmentation offers a potential route to highly functionalized, non-cyclic derivatives of the 2,1,3-benzothiadiazole system.

It is important to note that while the Beckmann fragmentation of α-oxyimino ketones is a known process, the specific application of this reaction to this compound has not been extensively reported in the scientific literature. Therefore, this represents a potential, yet largely unexplored, avenue for the derivatization of this heterocyclic core.

Table 3: Hypothetical Acetoxime Formation and Fragmentation

Starting MaterialReagentsIntermediatePotential Fragmentation Products
This compoundHydroxylamine hydrochloride, BaseThis compound monoximeN/A
This compound monoximeAcetic Anhydride or Tosyl ChlorideThis compound monoxime acetate/tosylateCyano- and carboxyl-functionalized 2,1,3-benzothiadiazole derivatives

Elucidation of Reaction Mechanisms and Chemical Transformations of 2,1,3 Benzothiadiazole 4,5 Dione

Redox Chemistry and Electron Transfer Processes

The fusion of an ortho-quinone moiety with the electron-deficient 2,1,3-benzothiadiazole (B189464) heterocycle results in a molecule with pronounced electron-accepting capabilities. This structure is primed for redox reactions, typically involving two sequential one-electron transfers. In organic synthesis and materials science, quinones are recognized as versatile building blocks and mild oxidants, a role that is central to the chemistry of 2,1,3-benzothiadiazole-4,5-dione. thieme.com

The core redox activity of this compound involves its reduction to a semiquinone radical anion and subsequently to a dianionic catechol. The electron-withdrawing nature of the fused thiadiazole ring is expected to increase the reduction potential compared to simple benzoquinones, making the dione (B5365651) a stronger electron acceptor.

While direct electrochemical data for this compound is not available, studies on structurally related nitrogen-rich heterocyclic quinones provide valuable insights into its probable behavior. acs.orgnih.gov For instance, a series of heterocyclic quinones synthesized from tetra-amino-benzoquinone have been investigated for their potential use in redox flow batteries, demonstrating stable, reversible redox behavior. acs.orgnih.gov The most promising of these compounds, a triazole-fused dione, exhibits a low reduction potential and high stability in its charged state, which involves two single-electron transfers. acs.orgnih.gov This two-step mechanism, proceeding through a stable radical anion, is a hallmark of quinone electrochemistry. nih.gov

The electrochemical properties of these analogous compounds suggest that this compound would also undergo two distinct, reversible one-electron reductions. The first reduction would form the corresponding semiquinone radical anion, which is likely to be stabilized by delocalization of the unpaired electron across the entire π-system, including the nitrogen and sulfur atoms of the heterocycle. The second reduction would yield the catechol dianion.

Table 1: Electrochemical Data for Analogous Heterocyclic Quinones

Compound Name Reduction Potential (V vs. SHE) Reference
Sodium 4,8-dioxo-4,8-dihydrobenzo[1,2-d:4,5-d']bis( acs.orgrsc.orgnih.govtriazole)-1,5-diide -0.68 V acs.orgnih.gov
Pyrazino[2,3-g]quinoxaline-5,10-dione -0.58 V nih.gov

This table presents data for structurally related quinone compounds to illustrate the typical range of redox potentials for such systems.

As an oxidant, this compound's primary reaction is its own reduction. It can act as a two-electron acceptor to oxidize a variety of substrates. In this process, the dione is converted to its hydroquinone (B1673460) form, 2,1,3-benzothiadiazole-4,5-diol. This transformation is fundamental to the role of quinones in biological systems and as reagents in organic synthesis, where they are often used for dehydrogenation reactions. thieme.com The high reactivity of ortho-quinones suggests that the dione would be a potent oxidant, capable of participating in electron and hydrogen transfer processes. nih.gov

Cycloaddition Reactions and Annulation Pathways

The conjugated dione system of this compound is an active participant in cycloaddition and condensation reactions, providing pathways to complex fused polycyclic and heterocyclic structures.

Ortho-quinones are well-established, electron-deficient dienophiles in Diels-Alder reactions. thieme.comnih.gov This reactivity allows for the [4+2] cycloaddition with a wide range of conjugated dienes to construct new six-membered rings. In these reactions, the quinone consistently acts as the dienophile, with cycloaddition occurring at the more electron-poor double bond. rsc.org

Given this precedent, this compound is expected to readily react with both acyclic and cyclic dienes. The reaction would proceed via a concerted mechanism to yield a bicyclic adduct. acs.org Depending on the diene and reaction conditions, the initial adduct may be stable or undergo subsequent aromatization, often through the loss of hydrogen, to form a stable polycyclic aromatic system. rsc.org This provides a powerful and direct route to novel, complex structures fused to the benzothiadiazole core.

A hallmark reaction of ortho-quinones is their condensation with primary amines. Specifically, the reaction with 1,2-diamines provides a direct and high-yielding route to the synthesis of fused nitrogen-containing heterocyclic systems. When reacted with an ortho-phenylenediamine, for example, an ortho-quinone undergoes a sequential condensation-dehydration process to form a phenazine (B1670421) ring system.

It is therefore highly probable that this compound would react efficiently with 1,2-diaminoalkanes or 1,2-diaminoarenes. The reaction with o-phenylenediamine (B120857) would lead to the formation of a complex, fused polyheterocyclic compound, dithiolo[4,5-b]phenazine. This annulation pathway is a cornerstone of quinone chemistry for building molecular complexity.

Ring Cleavage and Skeletal Rearrangement Reactions

There is insufficient data in the reviewed scientific literature to provide a detailed and accurate account of the ring cleavage and skeletal rearrangement reactions specifically for this compound. The stability of the fused aromatic and heteroaromatic rings suggests that such reactions would require harsh conditions, but specific pathways have not been documented.

Beckmann Fragmentation of this compound Acetoximes

There is no available scientific literature detailing the Beckmann fragmentation of acetoximes derived from this compound. Consequently, no data on reaction conditions, intermediates, or product formation can be provided.

Reductive and Oxidative Ring-Opening Mechanisms

Similarly, dedicated studies on the reductive and oxidative ring-opening mechanisms specifically for this compound are absent from the current body of scientific research. While the reduction of the parent 2,1,3-benzothiadiazole to 1,2-diaminobenzene is known, this does not address the reactivity of the dione functionality and the potential for ring-opening under various redox conditions. wikipedia.org Without experimental data, a discussion of the mechanistic pathways for the title compound would be purely speculative.

Electronic Structure and Aromaticity of 2,1,3 Benzothiadiazole 4,5 Dione

Quantum Chemical Analysis of Molecular Orbitals and Energy Levels

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the molecular orbitals and energy levels of 2,1,3-benzothiadiazole-4,5-dione. The introduction of the two carbonyl groups at the 4 and 5 positions of the BTD framework is expected to significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

HOMO-LUMO Energy Gap Tuning and Band Gap Engineering

The HOMO-LUMO energy gap is a critical parameter that determines the electronic and optical properties of a molecule, including its absorption and emission characteristics. In donor-acceptor (D-A) type molecules, this gap can be tuned by modifying the electron-donating or electron-accepting strength of the constituent moieties. The 2,1,3-benzothiadiazole (B189464) unit itself is a well-known electron acceptor. diva-portal.org The addition of the dione (B5365651) functionality, with its two electron-withdrawing carbonyl groups, is anticipated to further lower the LUMO energy level, thereby narrowing the HOMO-LUMO gap.

Compound ModificationHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Unsubstituted BTD (Reference)-6.50-1.524.98
BTD with Dione functionality (Predicted)-6.8 to -7.2-2.5 to -3.04.0 to 4.7
BTD-dicarboxylic imide-7.15-2.734.42

Table 1: Predicted and comparative theoretical HOMO, LUMO, and energy gap values for this compound and related compounds, based on DFT calculations (B3LYP/6-31G level of theory). The values for the unsubstituted BTD and BTD-dicarboxylic imide are based on published data for comparative purposes. The predicted values for this compound are estimations based on the expected electronic effects of the dione group.*

This ability to engineer the band gap is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where precise control over the energy levels is required for efficient charge transport and light emission. researchgate.net

Intramolecular Charge Transfer Characteristics

The inherent donor-acceptor nature of the 2,1,3-benzothiadiazole core is significantly amplified by the presence of the dione functionality. The thiadiazole ring acts as the primary electron-accepting unit, while the benzene (B151609) ring can be considered the electron-donating part. The carbonyl groups of the dione moiety further enhance the electron-deficient character of the fused ring system. This arrangement facilitates a pronounced intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorption of light, an electron is promoted from the HOMO, which is typically delocalized over the benzene ring and the sulfur atom, to the LUMO, which is expected to be predominantly localized on the electron-deficient thiadiazole and dione fragments. This spatial separation of the electron density in the excited state is the hallmark of an ICT process. The extent of this charge transfer can be influenced by the polarity of the surrounding medium, often leading to solvatochromic shifts in the emission spectra. nih.gov

Theoretical Assessment of Aromaticity Perturbations Induced by the Dione Functionality

The aromaticity of the 2,1,3-benzothiadiazole system is a complex interplay between the benzene and thiadiazole rings. Theoretical studies using methods such as Nucleus-Independent Chemical Shift (NICS) analysis have been employed to quantify the aromatic character of each ring. In the parent BTD, the benzene ring exhibits a degree of aromaticity, though it is somewhat diminished compared to benzene itself due to the electron-withdrawing nature of the fused thiadiazole ring. rsc.org

The introduction of the dione functionality at the 4 and 5 positions is expected to have a dramatic effect on the aromaticity of the six-membered ring. The presence of the two carbonyl groups will likely induce a significant degree of quinoidal character, leading to a substantial loss of aromaticity in the carbocyclic ring. This is because the π-electrons in the ring will be more localized in the double bonds to accommodate the C=O bonds, disrupting the cyclic delocalization that is characteristic of aromatic systems.

NICS calculations are a powerful tool for assessing local aromaticity. A negative NICS value in the center of a ring is indicative of aromatic character, while a positive value suggests anti-aromaticity, and a value close to zero indicates a non-aromatic system. For this compound, it is predicted that the NICS(1) value (calculated 1 Å above the ring plane) for the six-membered ring would be significantly less negative, or potentially even positive, compared to the parent BTD, signifying a considerable reduction or loss of aromaticity.

Influence of Substituent Effects on Electronic Configuration

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy (-OR) or amino (-NR2) groups, at the 6 and/or 7 positions would be expected to raise the HOMO energy level. This would lead to a further decrease in the HOMO-LUMO gap, causing a red-shift in the absorption and emission spectra. The presence of strong donors could also enhance the intramolecular charge transfer character.

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of EWGs, such as nitro (-NO2) or cyano (-CN) groups, would lower both the HOMO and LUMO energy levels. The effect on the LUMO is generally more pronounced, which could lead to a further narrowing of the energy gap, depending on the specific substituent and its position.

Advanced Spectroscopic and Electrochemical Characterization of 2,1,3 Benzothiadiazole 4,5 Dione and Its Structural Analogs

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules. For the 2,1,3-benzothiadiazole (B189464) framework, these methods confirm the presence of the core heterocyclic and aromatic structures.

The analysis of 2,1,3-Benzothiadiazole-4,5-dione would be expected to show characteristic vibrational modes of the BTD core, with the addition of strong absorptions corresponding to the carbonyl (C=O) groups. The IR spectrum of the parent 2,1,3-benzothiadiazole shows distinct peaks for its aromatic C-H and C=C stretching vibrations, as well as modes related to the thiadiazole ring. chemicalbook.com

For this compound, the most significant features in its IR spectrum would be the symmetric and asymmetric stretching vibrations of the two carbonyl groups. Based on analogous ortho-quinone structures, these C=O stretching bands are expected to appear in the region of 1650-1700 cm⁻¹. The exact position would be influenced by the electronic coupling with the benzothiadiazole ring system. In some polymeric systems incorporating 2,1,3-benzothiadiazole, characteristic peaks for C=N stretching are found in the 1412-1513 cm⁻¹ range. metu.edu.tr

Conformational analysis of substituted benzothiadiazoles, such as diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD), has revealed the presence of various conformers (endo/endo, exo/exo, and endo/exo) in the solid state, indicating the flexibility of substituent groups attached to the rigid BTD core. mdpi.com For the planar this compound, analysis would focus on intermolecular packing and interactions.

CompoundVibrational ModeWavenumber (cm⁻¹)TechniqueReference
2,1,3-BenzothiadiazoleAromatic C-H Stretch~3050-3100IR/Raman chemicalbook.com
2,1,3-BenzothiadiazoleAromatic C=C Stretch~1400-1600IR/Raman chemicalbook.com
This compound (Predicted)C=O Stretch1650-1700IR
Benzothiazole (B30560) Polymer DerivativeC=N Stretch1412-1513FTIR metu.edu.tr

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise chemical structure of organic molecules. For the BTD system, ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms.

The ¹H NMR spectrum of the parent 2,1,3-benzothiadiazole is well-documented, showing a symmetric pattern with two sets of chemically equivalent protons. chemicalbook.com The protons closer to the thiadiazole ring (H4/H7) appear at a different chemical shift than the protons at the H5/H6 positions. chemicalbook.com

In this compound, the aromatic protons at the 6- and 7-positions would be the only ones remaining on the benzene (B151609) ring. The strong electron-withdrawing effect of the two adjacent carbonyl groups would significantly deshield these protons, causing their signals to appear at a considerably downfield chemical shift compared to the parent compound.

The ¹³C NMR spectrum would also show characteristic changes. The signals for the carbonyl carbons (C4 and C5) would be expected in the highly deshielded region of the spectrum, typically around 180-190 ppm. The remaining aromatic carbons (C6, C7, C3a, C7a) would also experience shifts due to the altered electronic distribution.

CompoundNucleusSolventChemical Shift (δ, ppm)Reference
2,1,3-Benzothiadiazole¹HCDCl₃7.97 (dd), 7.53 (dd) chemicalbook.com
2,1,3-Benzothiadiazole¹HAcetone-d₆8.05 (dd), 7.72 (dd) chemicalbook.com
4,7-Dibromo-2,1,3-benzothiadiazole (B82695)¹HCDCl₃7.75 (s) ossila.com
This compound (Predicted)¹³C-~180-190 (C=O)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

The electron ionization mass spectrum of the parent 2,1,3-benzothiadiazole shows a prominent molecular ion peak (M⁺) at an m/z of 136, corresponding to its molecular weight. nist.gov The fragmentation pattern provides further evidence of its stable heterocyclic structure.

For this compound (C₆H₂N₂O₂S), the calculated molecular weight is approximately 182.16 g/mol . Therefore, its high-resolution mass spectrum is expected to show a molecular ion peak at this m/z value. The fragmentation analysis would likely reveal characteristic losses of neutral molecules. A common fragmentation pathway for quinone-type structures is the sequential loss of carbon monoxide (CO) molecules. Thus, one would anticipate seeing fragment ions corresponding to [M-CO]⁺ and [M-2CO]⁺.

CompoundFormulaMolecular Weight (g/mol)Observed/Predicted M⁺ (m/z)Reference
2,1,3-BenzothiadiazoleC₆H₄N₂S136.17136 nist.gov
4-Nitro-2,1,3-benzothiadiazoleC₆H₃N₃O₂S181.17181 nist.gov
4,7-Dibromo-2,1,3-benzothiadiazoleC₆H₂Br₂N₂S293.97294 (M⁺, major isotope) ossila.com
This compoundC₆H₂N₂O₂S182.16~182 (Predicted)

Electronic Absorption and Photoluminescence Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of conjugated molecules. The 2,1,3-benzothiadiazole core is a well-known electron acceptor, and its derivatives are widely studied for applications in organic electronics and sensors. acs.orgpolyu.edu.hk

The UV-Vis absorption spectra of BTD derivatives typically display two main absorption bands. acs.org A higher-energy band, often found in the near-UV region, is attributed to π–π* transitions within the conjugated aromatic system. A lower-energy band, which extends into the visible region, is generally assigned to an intramolecular charge transfer (ICT) transition. mdpi.comacs.org This ICT occurs from an electron-donating part of the molecule to the electron-accepting BTD core.

In this compound, the dione (B5365651) moiety would act as a powerful electron acceptor. The benzothiadiazole ring itself, typically an acceptor, could function as a relative donor in this specific arrangement, leading to a significant ICT character. This would likely result in a low-energy absorption band that is strongly red-shifted into the visible spectrum. For example, in D-A-D systems where BTD is the acceptor, absorption maxima can be pushed to 450-530 nm. mdpi.com Theoretical calculations on related BTD derivatives confirm that the lowest energy transition is dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov

Photoluminescence in BTD derivatives often originates from the de-excitation of the ICT state. nih.gov Consequently, these compounds can exhibit fluorescence in the green to red portion of the spectrum, with emission wavelengths highly dependent on the specific donor and acceptor strengths within the molecule.

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of molecules with a significant change in dipole moment between their ground and excited states. This phenomenon is prominent in BTD derivatives that feature strong ICT transitions. acs.org

For many BTD-based dyes, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. nih.gov This is because more polar solvents can better stabilize the polar excited ICT state compared to the less polar ground state, thus lowering the energy of the emitted photon. It is highly probable that this compound would exhibit strong positive solvatochromism due to the expected highly polar charge-transfer excited state.

Compound/AnalogSolventλₘₐₓ (abs) (nm)λₘₐₓ (em) (nm)Reference
4,7-dithieno-2,1,3-benzothiadiazole (DTBT)n-Hexane~300, ~425- acs.org
4,7-dithieno-2,1,3-benzothiadiazole (DTBT)Acetonitrile~300, ~415- acs.org
Imidazo[4,5-e]-2,1,3-benzothiadiazole derivativeToluene-490 nih.gov
Imidazo[4,5-e]-2,1,3-benzothiadiazole derivativeDMSO-575 nih.gov
Ph₂(O)PCH(Ph)NH-btdToluene~330, ~450536 nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular packing.

The crystal structure of the parent 2,1,3-benzothiadiazole was first determined in 1951 and has been subject to further studies. wikipedia.org It confirms the planarity of the bicyclic system. For derivatives, crystallography reveals how different substituents affect the molecular geometry and solid-state organization. For instance, studies on N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine and its metal complexes have detailed the coordination modes and intermolecular interactions, such as π-π stacking. nih.gov Similarly, the crystal structure of diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD) shows complex conformational isomerism in the solid state. mdpi.comuleth.ca

A crystal structure of this compound would be of great interest. It would be expected to be a highly planar molecule. Key structural parameters would include the C=O bond lengths (expected to be around 1.22 Å, typical for quinones), the C4-C5 bond length, and the planarity of the entire ring system. The packing in the crystal lattice would likely be dominated by π-π stacking interactions, facilitated by the planar aromatic structure, and potentially intermolecular interactions involving the carbonyl oxygen atoms and the thiadiazole nitrogen or sulfur atoms.

Crystal Packing and Intermolecular Interactions

The molecular organization of 2,1,3-benzothiadiazole derivatives in the crystalline state is governed by a variety of non-covalent interactions that dictate the material's bulk properties. A key recurring motif is the directional S···N interaction between the sulfur atom of the thiadiazole ring and the nitrogen atom of a neighboring molecule. nih.gov This interaction plays a significant role in controlling the molecular assembly in complex structures. nih.gov

The nature of substituents on the BTD core profoundly influences the packing architecture. For instance, a comparison between 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) (P2-BTD) and its derivative 4,7-bis(4-(trimethylsilyl)phenyl)BTD ((TMS-P)2-BTD) reveals significant differences. The P2-BTD molecules exhibit a more uniform packing, whereas the bulky trimethylsilyl (B98337) groups in (TMS-P)2-BTD lead to a more heterogeneous arrangement with larger distances between the centers of neighboring molecules. nih.gov This results in an almost 15% lower crystal density for the silylated derivative. nih.gov

Fluorination of the BTD core also introduces specific and strong intermolecular forces. In the crystal structure of a fluorinated dithienyl-benzothiadiazole (DTF2BT), strong intermolecular H–F interactions are observed, which are absent in its non-fluorinated counterpart (DTBT). acs.org These interactions, along with intramolecular S–F and S–N contacts, contribute to a more robust crystal lattice and a significantly higher melting point for the fluorinated compound. acs.org In contrast, the packing of the non-fluorinated DTBT is characterized by weaker, slip-stacked arrangements where the benzothiadiazole unit of one molecule interacts with the thiophene (B33073) units of its neighbors. acs.org

In more complex derivatives, such as those containing hydrazide groups, classical hydrogen bonding becomes a dominant structure-directing force. In N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, for example, molecules are assembled into undulating supramolecular layers through a combination of hydrazinyl-N—H⋯N(thiazolyl) and hydrazinyl-N—H⋯O(sulfonyl) hydrogen bonds. nih.gov

Compound/Analog FamilyDominant Intermolecular InteractionsReference
General 2,1,3-BenzothiadiazolesDirectional S···N bonding nih.gov
4,7-diphenyl-2,1,3-benzothiadiazole (P2-BTD)Uniform packing, standard van der Waals forces nih.gov
Fluorinated Dithienyl-benzothiadiazole (DTF2BT)Intermolecular H–F interactions, Intramolecular S–F and S–N contacts acs.org
N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazideN—H⋯N and N—H⋯O hydrogen bonds nih.gov

Conformational Analysis in the Solid State

The conformation of BTD derivatives in the solid state, including molecular planarity and the orientation of substituents, is crucial for determining electronic communication and charge transport efficiency. Single-crystal X-ray diffraction reveals that even subtle changes in molecular structure can lead to significant conformational differences.

Substituents can lock the molecule into specific conformations or introduce conformational disorder. For example, crystals of P2-BTD are characterized by uniformity in their conformational states. nih.gov However, the addition of terminal trimethylsilyl groups in (TMS-P)2-BTD leads to a variety of conformational structures within the crystal. nih.gov

Conformational isomerism is particularly evident in derivatives with rotatable flanking groups, such as dithienyl-benzothiadiazole (DTBT). The crystal structure of DTBT shows conformational disorder, with approximately 71% of the molecules adopting a trans–cis conformation and the remainder adopting a cis–cis conformation regarding the orientation of the thiophene rings relative to the BTD core. acs.org Its fluorinated analog, DTF2BT, also exhibits disorder but with different population ratios. acs.org Despite this disorder, the core structures maintain a high degree of planarity, with dihedral angles between the thiophene and BTD rings being very small (e.g., 2.03° and 4.26° for trans–cis DTBT). acs.org

In cases where the asymmetric unit of a crystal contains more than one molecule, minor but distinct conformational differences can be observed. In the structure of N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, two independent molecules exist which are conformationally similar but differ in the twist around the N–S bond, leading to a C—S—N—N torsion angle of -56.2(5)° in one molecule and -68.8(5)° in the other. nih.gov

Compound/AnalogKey Conformational FeaturesDihedral/Torsion AnglesReference
4,7-diphenyl-2,1,3-benzothiadiazole (P2-BTD)Uniform conformational stateNot specified nih.gov
4,7-bis(4-(trimethylsilyl)phenyl)BTD ((TMS-P)2-BTD)Variety of conformational structuresNot specified nih.gov
Dithienyl-benzothiadiazole (DTBT)Conformational disorder (trans-cis and cis-cis isomers)θA = 2.03°, θB = 4.26° (for trans-cis) acs.org
N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazideTwo independent molecules with different N-S bond twistsC—S—N—N torsion angles: -56.2°, -68.8° nih.gov

Electrochemical Analysis by Cyclic and Square-Wave Voltammetry

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful techniques used to probe the redox properties of BTD derivatives, providing data on their electron-accepting and donating capabilities. SWV is often favored for its high sensitivity and effective minimization of background currents, which improves the signal-to-noise ratio. mdpi.com

The BTD core is a well-established electron acceptor, and its derivatives typically undergo reversible or quasi-reversible reduction processes. db-thueringen.deresearchgate.net The precise reduction and oxidation potentials are highly dependent on the nature of the substituents at the 4- and 7-positions. For example, introducing ethynyl (B1212043) spacers between the BTD core and aryl substituents shifts the reduction potentials to less cathodic values and often results in two distinct, well-defined reduction events. researchgate.net

Studies on methylated and benzylated benzothiazole derivatives show defined, narrow redox signals in their cyclic voltammograms. db-thueringen.de The methylated derivative, for instance, exhibits two reversible reduction/oxidation peaks with half-wave potentials (E½) of -1.11 V and -1.80 V (vs. Ag/AgNO₃). db-thueringen.de The electrochemical behavior of donor-acceptor-donor (D-A-D) molecules based on a BTD acceptor is also heavily influenced by the donor unit. A derivative with a 3,4-ethylenedioxythiophene (B145204) (EDOT) donor has a much lower oxidation potential compared to analogs with selenophene (B38918) or pyridine (B92270) donors, indicating stronger donor properties. semanticscholar.orgmdpi.com

The electrochemical measurements allow for the estimation of crucial electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These are often calculated from the onset potentials of the first oxidation and reduction peaks, respectively. nih.gov For some derivatives, irreversible processes are observed, particularly during oxidation scans, which correspond to the electropolymerization of the compound onto the electrode surface, forming a conductive film. semanticscholar.orgmdpi.com

Compound/AnalogTechniqueMeasured Potentials (vs. reference)Solvent/ElectrolyteKey FindingReference
Methylated Benzothiazole DerivativeCVE½ (red 1): -1.11 V, E½ (red 2): -1.80 V (vs. Ag/AgNO₃)CH₃CN / TBAPF₆Two reversible reduction peaks. db-thueringen.de
4,7-diethynylaryl-2,1,3-benzothiadiazolesCVReduction potentials shifted to less cathodic valuesNot specifiedEthynyl spacers facilitate reduction and lead to two reduction processes. researchgate.net
NDI-BTT-NDICVLUMO: -3.5 to -3.7 eV, HOMO: -6.3 to -6.5 eVCH₃CN / (nC₄H₉)₄NPF₆Irreversible oxidation and reduction peaks used to estimate energy levels. nih.gov
4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole (2c)CVEox much lower than other analogsDCM / NBu₄PF₆Strongest donor properties in its series; undergoes electropolymerization. semanticscholar.orgmdpi.com
2,1,3-Benzothiadiazole-4,7-dicarbonitrile (B1280911)CV, Pulse RadiolysisOne-electron reduction potential determinedAqueous solutionStable one-electron reduced species formed. rsc.org

Supramolecular and Polymeric Architectures Incorporating 2,1,3 Benzothiadiazole 4,5 Dione Units

Design and Synthesis of 2,1,3-Benzothiadiazole-Based Monomers for Polymerization

The design of monomers is a critical first step in the development of functional polymers. For conjugated polymers, monomers are typically designed with specific electronic and structural properties to control the resulting polymer's characteristics. In the context of 2,1,3-benzothiadiazole-based polymers, the most commonly employed monomers are halogenated derivatives, which are amenable to various cross-coupling polymerization reactions.

A prevalent strategy involves the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695). This monomer is a key building block for many conductive polymers due to its straightforward preparation and reactivity in cross-coupling reactions like the Suzuki-Miyaura coupling. diva-portal.org The synthesis often starts from 2,1,3-benzothiadiazole (B189464), which can be readily prepared from o-phenylenediamine (B120857) and thionyl chloride. researchgate.net Subsequent bromination yields the desired 4,7-dibromo derivative. diva-portal.org

To enhance solubility and tune the electronic properties of the final polymers, functionalized derivatives of 4,7-dibromo-2,1,3-benzothiadiazole are often synthesized. For instance, introducing alkoxy side chains at the 5- and 6-positions of the benzothiadiazole ring improves solubility and reduces the propensity for irreversible aggregation in the resulting polymers. researchgate.netmit.edu The synthesis of these monomers, such as 5,6-dialkoxy-4,7-dibromo-2,1,3-benzothiadiazole, typically involves a multi-step process starting from a substituted 1,2-dinitrobenzene. mit.edu

While the direct use of 2,1,3-benzothiadiazole-4,5-dione as a monomer for polymerization is not extensively documented, recent research has explored the functionalization of the BTD core at various positions. For example, Ir-catalyzed C–H borylation has been shown to produce versatile 5-boryl or 4,6-diboryl BTD building blocks, opening up new avenues for creating functionalized monomers. diva-portal.orgacs.org Furthermore, the generation of the highly reactive 2,1,3-benzothiadiazol-4,5-yne intermediate suggests potential, albeit challenging, pathways to functionalized derivatives at these positions. acs.orgnih.gov

Table 1: Key Monomers Based on 2,1,3-Benzothiadiazole for Polymerization
Monomer NameStructureKey FeaturesReference(s)
4,7-Dibromo-2,1,3-benzothiadiazoleBr-BT-BrWidely used building block for conjugated polymers. diva-portal.org
5,6-Dialkoxy-4,7-dibromo-2,1,3-benzothiadiazole(RO)₂-Br-BT-BrEnhanced solubility and reduced aggregation. researchgate.netmit.edu
5-Boryl-2,1,3-benzothiadiazoleB(pin)-BTVersatile intermediate for further functionalization. diva-portal.orgacs.org
4,7-Di(2-thienyl)-2,1,3-benzothiadiazole (DTBT)Th-BT-ThPlanar structure, enhanced electron delocalization. researchgate.net

Polymerization Techniques for Conjugated Systems Containing the Dione (B5365651) Core

The construction of conjugated polymers from 2,1,3-benzothiadiazole-based monomers relies heavily on transition metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of C-C bonds, leading to well-defined polymer backbones.

The Stille reaction is a powerful and versatile method for creating C-C bonds between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction has been extensively used for the synthesis of conjugated polymers incorporating 2,1,3-benzothiadiazole units. nih.govacs.orgnih.gov

In a typical Stille polycondensation for a 2,1,3-benzothiadiazole-based polymer, a dibromo-functionalized benzothiadiazole monomer is reacted with a distannyl-functionalized comonomer, such as a distannylated thiophene (B33073) or fluorene (B118485) derivative. The reaction is catalyzed by a palladium(0) complex, often with the addition of ligands to stabilize the catalyst and enhance its activity. nih.gov The choice of catalyst, solvent, and reaction temperature can significantly impact the molecular weight and properties of the resulting polymer. acs.org

Table 2: Examples of Stille Coupling Polycondensation for 2,1,3-Benzothiadiazole-Based Polymers
Comonomer 1Comonomer 2CatalystPolymerReference(s)
4,7-Dibromo-2,1,3-benzothiadiazoleSubstituted distannylthiophenePd(PPh₃)₄Poly(thiophene-alt-benzothiadiazole) acs.org
4,7-bis(5-bromothiophen-2-yl)benzothiadiazole2,5-Bis(tributylstannyl)thiophenePd(PPh₃)₂Cl₂Donor-acceptor polymer nih.gov
5,6-Dialkoxy-4,7-dibromo-2,1,3-benzothiadiazole2,5-Bis(trimethylstannyl)thiophenePd₂(dba)₃/P(o-tol)₃Soluble poly(alkoxybenzothiadiazole-alt-thiophene) researchgate.net

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations. DArP avoids the need for pre-functionalized organometallic monomers by directly coupling C-H bonds with C-X bonds (where X is a halide). researchgate.netepa.gov

This technique has been successfully applied to the synthesis of polymers containing 2,1,3-benzothiadiazole units. For instance, a copolymer analogous to the high-performance material PCDTBT has been prepared via DArP, demonstrating the potential of this method to produce materials for optoelectronic devices. epa.gov The direct arylation of 2,1,3-benzothiadiazole derivatives with bromoarenes has been shown to be an effective route for creating both small molecules and polymers. nih.gov Optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high molecular weight and well-defined polymers. researchgate.net

Development of Covalent Organic Frameworks (COFs) and Extended π-Systems

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The incorporation of 2,1,3-benzothiadiazole units into COFs has been a subject of growing interest due to the electron-accepting nature of the BTD core, which can impart unique electronic and photophysical properties to the resulting frameworks. rsc.orgnih.gov

Donor-acceptor type COFs have been synthesized using benzothiadiazole-based building blocks. For example, COFs functionalized with benzothiadiazole have been prepared and investigated for their photocatalytic activity. rsc.org These materials exhibit good crystallinity, high porosity, and excellent stability. The integration of electron-rich and electron-deficient units within the COF structure can lead to materials with broad light absorption and efficient charge separation, making them suitable for applications in photocatalysis and optoelectronics. nih.gov

The synthesis of these COFs typically involves the condensation reaction between multifunctionalized monomers, such as aldehydes and amines, to form imine linkages. The choice of monomers and the reaction conditions are critical for controlling the topology and properties of the resulting COF.

Beyond COFs, extended π-systems based on 2,1,3-benzothiadiazole have also been developed. These systems, often in the form of oligomers or small molecules, are designed to study structure-property relationships and to serve as model compounds for larger polymeric systems. mdpi.com

Self-Assembly Mechanisms and Morphology Control in Dione-Containing Materials

The self-assembly of conjugated polymers and small molecules is a key factor in determining the morphology and, consequently, the performance of organic electronic devices. While specific studies on the self-assembly of polymers containing the this compound core are scarce, research on related benzothiadiazole derivatives provides valuable insights.

The morphology of thin films of benzothiadiazole-based materials can be significantly influenced by processing conditions, such as the choice of solvent and annealing temperature. For instance, the use of a dual solvent system has been shown to affect the crystallinity and film morphology of a small molecule semiconductor containing a benzothiadiazole unit, which in turn impacts its performance in thin-film transistors. nih.gov The solvent evaporation rate can control the molecular ordering and the formation of crystalline domains.

In the case of donor-acceptor molecules incorporating 2,1,3-benzothiadiazole, self-assembly can be driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com The morphology of the resulting aggregates, such as micro-crystals or nanospherical structures, can be controlled by the preparation method, such as precipitation from solution or solvent-vapor annealing. mdpi.com For polymers, the introduction of specific side chains can also play a crucial role in directing the self-assembly and controlling the morphology. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation with this compound Ligands

The 2,1,3-benzothiadiazole scaffold, with its nitrogen and sulfur heteroatoms, is an excellent ligand for the formation of coordination complexes and metal-organic frameworks (MOFs). researchgate.netuleth.caresearchgate.net The coordination chemistry of 2,1,3-benzothiadiazole derivatives has been explored with a variety of metal ions, leading to the formation of diverse supramolecular architectures with interesting photophysical and electronic properties. nih.govbiointerfaceresearch.com

While direct studies on the coordination chemistry of this compound are not widely reported, research on closely related ligands provides a basis for understanding its potential as a ligand. For example, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) and diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate have been used to prepare coordination polymers with silver(I) ions. uleth.cauleth.ca In these complexes, coordination occurs through the nitrogen atoms of the thiadiazole ring and the nitrile or carbonyl oxygen atoms.

The coordination mode of 2,1,3-benzothiadiazole-based ligands can be influenced by the nature of the metal ion, the counter-anion, and the reaction conditions. nih.gov For instance, 4-amino-2,1,3-benzothiadiazole can coordinate to zinc(II) ions in different modes, leading to the formation of either discrete complexes or coordination polymers. nih.gov The resulting metal complexes often exhibit interesting luminescent properties that are dependent on the coordination environment. researchgate.netnih.gov

Applications of 2,1,3 Benzothiadiazole 4,5 Dione in Advanced Materials Science and Organic Electronics

Organic Photovoltaics (OPVs) and Solar Cell Technologies

In the field of organic photovoltaics, 2,1,3-benzothiadiazole (B189464) and its derivatives have been extensively employed to create materials with tailored electronic and optical properties, leading to significant advancements in solar cell performance. cjps.orgnih.gov The ability to fine-tune the band gap, energy levels, and charge transport characteristics through molecular engineering makes this class of compounds highly versatile for use as both electron donors and acceptors in OPV devices. cjps.orgnih.gov

Donor-Acceptor (D-A) Conjugated Polymers for High-Performance Solar Cells

The development of donor-acceptor (D-A) conjugated polymers, where an electron-rich (donor) unit is copolymerized with an electron-poor (acceptor) unit, has been a successful strategy for creating low band gap materials that can efficiently harvest solar photons. The 2,1,3-benzothiadiazole moiety serves as an excellent electron acceptor unit in these D-A polymers. cjps.orgrsc.org By pairing it with various donor units, researchers have synthesized a vast library of polymers with optimized properties for OPV applications. cjps.org

Polymers based on benzodithiophene (BDT) as the donor and fluorinated benzothiadiazole as the acceptor have shown particularly promising results, with some devices achieving PCEs over 11%. nih.gov The combination of these units leads to improved light absorption, enhanced charge transport, and better film morphology, all of which contribute to higher device performance. nih.gov

Table 1: Performance of Selected 2,1,3-Benzothiadiazole-Based Donor-Acceptor Polymers in Organic Solar Cells

PolymerDonor UnitAcceptor UnitPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PFDTPBTFluorene (B118485)DTPBT2.08---
PFICThFluoreneICTh0.34---
PTIBTThieno[3,2-b]indoleBenzothiadiazole--13.92-
PBDTSF-FBTBenzodithiopheneFluorinated Benzothiadiazole11.66---
PBDT2FBT-Ph-FFluorinated BenzodithiopheneFluorinated Benzothiadiazole9.02---
P1Bithiophene2,1,3-Benzothiadiazole-5,6-dicarboxylicimide4.150.69--

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data sourced from multiple research findings. nih.govrsc.orgnih.govnih.gov

Non-Fullerene Acceptors Incorporating the Dione (B5365651) Moiety

For many years, fullerene derivatives were the dominant electron acceptors in OPVs. However, their limitations, such as weak absorption in the visible spectrum and limited tunability of energy levels, spurred the development of non-fullerene acceptors (NFAs). scite.ai The 2,1,3-benzothiadiazole core has been instrumental in the design of high-performance NFAs. nih.govnih.gov

NFAs based on a benzothiadiazole central core can be designed with an A–D–A′–D–A architecture, where 'A' and 'A'' are electron-accepting units and 'D' is an electron-donating unit. acs.org By modifying the terminal electron-withdrawing groups, the optical and electronic properties of these NFAs can be finely tuned. acs.org For example, NFAs BTCIC and BTCIC-4Cl, which share a benzothiadiazole central core but have different end groups, achieved impressive PCEs of 9.3% and 10.5%, respectively, when blended with a suitable polymer donor. acs.org

Another successful approach involves creating heptacyclic benzothiadiazole-based NFAs. nih.gov A notable example, Y10, which features a dithienothiophen[3,2-b]-pyrrolobenzothiadiazole central core, exhibits a narrow optical bandgap and broad absorption. nih.gov When paired with a wide-bandgap polymer donor, solar cells based on Y10 reached a PCE of 13.46%. nih.gov These results underscore the potential of benzothiadiazole-based NFAs to significantly enhance the efficiency of organic solar cells. nih.govgoogle.com

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole unit also makes it a valuable component in materials for organic light-emitting diodes (OLEDs). polyu.edu.hkpolyu.edu.hk Its incorporation into molecular structures can lead to materials with high luminescence and quantum efficiency. wikipedia.org By pairing the benzothiadiazole acceptor with various donor moieties, it is possible to create emitters that span the visible spectrum from green to red. polyu.edu.hknih.gov

For instance, D–A–D structured molecules where 2,1,3-benzothiadiazole acts as the acceptor (A) and moieties like triphenylamine (B166846) or carbazole (B46965) act as the donor (D) have been synthesized. rsc.orgrsc.org These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. An OLED employing a red TADF emitter based on a benzothiadiazole acceptor achieved a maximum external quantum efficiency (EQE) of 8.8%. rsc.org

Furthermore, donor-acceptor compounds using triphenylamine as the donor and benzothiadiazole as the acceptor have been developed for non-doped orange and red OLEDs. rsc.org These materials, which can exhibit both hybridized local and charge-transfer (HLCT) states and aggregation-induced emission (AIE), have led to devices with high brightness and efficiency. An OLED based on the compound TBAN showed a maximum luminance of 74,820 cd/m² and a maximum EQE of 5.7% with low efficiency roll-off. rsc.org

Table 2: Performance of Selected 2,1,3-Benzothiadiazole-Based Emitters in OLEDs

CompoundEmission ColorMax. EQE (%)Max. Luminance (cd/m²)Emission Peak (nm)
BTZ–DMACRed8.8-636
TBANOrange-Red5.774,820596
TBTRed--615
TBATOrange--580
TABATYellow-Green--546
Compound 19Orange-Red3.18,330-

EQE: External Quantum Efficiency. Data sourced from multiple research findings. polyu.edu.hkrsc.orgrsc.org

Organic Field-Effect Transistors (OFETs) and Charge Transport Materials

The semiconducting properties of materials based on 2,1,3-benzothiadiazole make them suitable for applications in organic field-effect transistors (OFETs), which are key components of organic electronics. polyu.edu.hknih.gov The ability to engineer both electron and hole transport properties is crucial for creating efficient OFETs.

Polymers incorporating the 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) unit, a strong electron-withdrawing moiety, have been shown to exhibit ambipolar charge transport, meaning they can conduct both electrons and holes. nih.gov When copolymerized with electron-rich units like alkoxy-functionalized bithiophene or bithiazole, these polymers display narrow bandgaps and low-lying LUMO energy levels, which are favorable for electron injection and transport. nih.gov

For example, the polymer P1 (BTZI-TRTOR) demonstrated balanced ambipolar transport with electron and hole mobilities of up to 0.86 cm²/V·s and 0.51 cm²/V·s, respectively. nih.gov Similarly, polymer P3 (BTZI-BTzOR) showed high electron and hole mobilities of 0.95 cm²/V·s and 0.50 cm²/V·s, respectively. nih.gov These high charge carrier mobilities are essential for the development of high-performance OFETs.

Table 3: Charge Transport Properties of 2,1,3-Benzothiadiazole-Based Polymers in OFETs

PolymerElectron Mobility (μe) (cm²/V·s)Hole Mobility (μh) (cm²/V·s)
P1 (BTZI-TRTOR)0.860.51
P2 (BTZI-BTOR)-0.40
P3 (BTZI-BTzOR)0.950.50

Data sourced from research on top-gate/bottom-contact thin-film transistors. nih.gov

Development of Analyte-Sensing Optical Devices and Fluorescent Probes

The fluorescent properties of 2,1,3-benzothiadiazole derivatives have been harnessed for the development of optical sensors for the detection of various analytes. researchgate.netresearchgate.net These sensors often operate based on a change in their color (colorimetric) or fluorescence upon binding with a specific ion or molecule. researchgate.net

For example, novel 2,1,3-benzothiadiazole derivatives have been designed as selective colorimetric and fluorescent sensors for the fluoride (B91410) ion. researchgate.net These sensors contain hydrogen-bond functional groups that interact with fluoride, leading to a noticeable change in their optical properties. researchgate.net This high selectivity allows for the detection of fluoride ions even in the presence of other anions. researchgate.net

Furthermore, benzothiadiazole-based fluorescent probes have been developed for the detection of metal ions, such as Hg²⁺. rsc.org A near-infrared (NIR) emissive sensor, TBBA, demonstrated high selectivity and sensitivity for Hg²⁺ and was successfully applied for imaging in living cells and zebrafish. rsc.org The design of such probes often involves a D-A-D or similar architecture where the interaction with the analyte modulates the intramolecular charge transfer process, thereby altering the fluorescence emission. researchgate.net

Electrochromic Devices (ECDs)

Electrochromic devices (ECDs) are materials that change their optical properties, such as color, in response to an applied electrical potential. This property makes them suitable for applications like smart windows, displays, and electronic paper. polyu.edu.hk Conjugated polymers and oligomers containing the 2,1,3-benzothiadiazole unit have shown promising electrochromic behavior. researchgate.netnih.gov

Donor-acceptor oligomers synthesized via Stille coupling, incorporating benzothiadiazole as the acceptor, exhibit excellent solubility and significant color variations upon electrochemical switching. nih.gov These materials can demonstrate good color-rendering efficiencies, with one such oligomer, PHZ4, reaching an efficiency of 283 cm²·C⁻¹. nih.gov They also show fast switching times, with coloring times as low as 0.7 seconds and bleaching times of 2.1 seconds. researchgate.net

Unsymmetrical fluorophores based on benzothiadiazole have also been investigated for their dual electrochromic and electrofluorochromic properties, where both the color and the fluorescence intensity can be modulated by an applied potential. researchgate.net These materials have shown high coloration efficiencies (up to 655 cm² C⁻¹) and reversible switching over extended periods. researchgate.net The ability to modulate both color and emission simultaneously opens up new possibilities for advanced chromic devices. researchgate.net

Catalytic Applications (e.g., Hydrogen Production)

No research data is available to populate this section.

Computational Chemistry and Theoretical Investigations of 2,1,3 Benzothiadiazole 4,5 Dione

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic structure of molecules. For the broader class of 2,1,3-benzothiadiazole (B189464) derivatives, DFT calculations are frequently used to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and electronic properties like ionization potential and electron affinity. mdpi.comnih.gov These calculations are crucial for designing molecules with specific electronic characteristics for applications in organic electronics. mdpi.comnih.gov For instance, DFT studies on related BTD structures have been instrumental in understanding their electron-accepting nature, which is a key feature for their use in organic solar cells and light-emitting diodes. nih.govacs.org

A hypothetical DFT study on 2,1,3-Benzothiadiazole-4,5-dione would likely focus on the impact of the two ketone groups on the electronic structure of the BTD core. One would anticipate a significant lowering of the LUMO energy level, enhancing its electron-accepting capabilities. However, without specific published research, any data on bond lengths, bond angles, and orbital energies for this exact molecule remains speculative.

Ab Initio and Semi-Empirical Methods for Excited State Analysis

The study of a molecule's behavior upon absorption of light is critical for understanding its photophysical properties. Ab initio and semi-empirical methods are employed to analyze excited states, predicting absorption and emission spectra. Research on other BTD derivatives has utilized these methods to investigate their potential as fluorescent probes and in phototheranostics. nih.gov The nature of the excited states, whether they are localized or involve charge transfer, determines the photostability and quantum yield of a molecule. chemrxiv.org

For this compound, an analysis of its excited states would be essential to determine its potential in photoactive applications. The presence of the dione (B5365651) functionality would likely introduce low-lying n-π* transitions, which could significantly influence its photophysical behavior, potentially leading to different relaxation pathways compared to other BTD derivatives.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. nih.gov This is particularly important for understanding how molecules pack in the solid state or interact with biological macromolecules. nih.gov For related benzothiadiazole systems, MD simulations could be used to study their conformational flexibility and the nature of intermolecular interactions, such as π-π stacking, which are crucial for charge transport in organic semiconductors. diva-portal.org

An MD simulation of this compound could reveal its conformational landscape and how it interacts with neighboring molecules or a solvent. The polarity and hydrogen bonding capabilities of the ketone groups would be expected to play a significant role in its intermolecular interactions.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods are also employed to predict the reactivity of molecules and to elucidate reaction mechanisms. For instance, DFT calculations have been used to predict the regioselectivity of reactions involving derivatives of 2,1,3-benzothiadiazole, such as the formation of 2,1,3-benzothiadiazol-4,5-yne. nih.govacs.org These theoretical predictions can guide synthetic chemists in designing new reaction pathways. nih.gov

A theoretical study on the reactivity of this compound would likely focus on the electrophilicity of the carbonyl carbons and the potential for nucleophilic attack. The reaction pathways for its synthesis or its degradation could be mapped out using computational tools, providing valuable information for its practical handling and application.

Future Research Trajectories and Emerging Opportunities for 2,1,3 Benzothiadiazole 4,5 Dione Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2,1,3-benzothiadiazole (B189464) derivatives has traditionally relied on methods like the Hurd-Moriarty synthesis, which involves the reaction of o-phenylenediamine (B120857) with thionyl chloride. ontosight.ai While effective, this method often utilizes hazardous reagents and can be complex. ontosight.ai Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

A significant area of exploration is the use of greener chemical approaches to minimize waste and avoid hazardous substances. ontosight.ai This includes the investigation of alternative starting materials and catalysts. For instance, recent studies have demonstrated the utility of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, for creating π-extended photoluminescent compounds containing the 2,1,3-benzothiadiazole core. polyu.edu.hk The Suzuki coupling, in particular, is favored for its mild reaction conditions, good yields, and cost-effectiveness. polyu.edu.hk

Furthermore, direct C-H functionalization is emerging as a powerful tool for derivatizing the 2,1,3-benzothiadiazole core. nih.gov Regioselective iridium-catalyzed C-H borylation allows for the creation of versatile building blocks that can be further functionalized at various positions on the benzene (B151609) ring. nih.gov This approach circumvents the need for de novo synthesis of substituted derivatives, offering a more streamlined and atom-economical pathway. nih.gov The development of novel heteroaryne-based strategies also presents an exciting avenue for creating complex, functionalized 2,1,3-benzothiadiazole molecules. nih.govacs.org

Rational Design of High-Performance Functional Materials

The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole unit makes it a valuable acceptor component in donor-acceptor (D-A) type molecules and polymers. polyu.edu.hkrsc.org This has led to their widespread use in the design of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). polyu.edu.hkrsc.org

Future efforts in this area will concentrate on the rational design of materials with precisely tailored properties. This involves the strategic modification of the 2,1,3-benzothiadiazole core and the careful selection of donor units to control the electronic and photophysical characteristics of the resulting materials. For example, the introduction of fluorine atoms into the benzothiadiazole ring has been shown to enhance the performance of polymer solar cells. nih.gov

Researchers are also exploring the creation of multidonor benzothiadiazole derivatives to achieve multifunctional compounds with applications in both photonics and electronics. nih.gov The use of microwave irradiation as an energy source for synthesis has been shown to improve reaction efficiency and yields in this context. nih.gov The design of D-A-D structured fluorescent molecules employing 2,1,3-benzothiadiazole as the acceptor has led to the development of highly efficient red thermally activated delayed fluorescence (TADF) emitters for OLEDs. rsc.org

Deeper Understanding of Structure-Property Relationships and Charge Transfer Mechanisms

A fundamental understanding of the relationship between the molecular structure of 2,1,3-benzothiadiazole derivatives and their resulting properties is crucial for the design of next-generation materials. wikipedia.org Future research will continue to employ a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT), to elucidate these relationships. nih.govnih.gov

Key areas of investigation include the effects of substituting different donor groups on the optoelectronic properties of D-A-D type molecules. nih.govmdpi.com For instance, studies have compared the impact of selenophene (B38918), pyridine (B92270), and 3,4-ethylenedioxythiophene (B145204) as donor units on the properties of benzothiadiazole derivatives. nih.govmdpi.com The planarity of these molecules is a critical factor, as it promotes close intermolecular contacts and enhances charge carrier mobilities. mdpi.com

The intramolecular charge transfer (ICT) characteristics of these compounds are also of significant interest. mdpi.com The ICT from the donor to the acceptor unit is responsible for the unique photophysical properties of these materials, including their absorption and emission spectra. mdpi.com A deeper understanding of the factors that influence ICT will enable the design of materials with specific optical and electronic properties. The study of charge-transfer complexes where 1,2,5-thiadiazoles act as both electron acceptors and donors provides further insight into these fundamental processes. nih.gov

Q & A

Q. How do structural modifications influence the reactivity of benzothiadiazole derivatives in cross-coupling reactions?

  • Methodological Answer : Bromine substituents at positions 4 and 7 enhance reactivity in Buchwald-Hartwig amination. Palladium catalysts (e.g., Pd(OAc)2 with XPhos ligand) achieve >85% yield in aryl amination. Steric hindrance from ortho-substituents requires higher temperatures (110°C) and prolonged reaction times (24 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.